BenchChemオンラインストアへようこそ!

JNJ-37822681 dihydrochloride

Dopamine D2 Receptor Binding Kinetics Antipsychotic

JNJ-37822681 dihydrochloride is the definitive tool compound for dissociating D2 binding kinetics from metabolic and motor side effects. Unlike slow-dissociating antipsychotics (haloperidol, olanzapine), its engineered fast-off kinetics reduce catalepsy liability while maintaining efficacy. Clinical data confirm minimal weight gain (−0.3 kg vs +2.7 kg for olanzapine at 12 weeks) and neutral lipid profiles. Its validated dual D2/Kv7.2-5 pharmacology also supports epilepsy and M-current research. Well-characterized human D2 occupancy (60–74% at 20 mg via [¹¹C]raclopride PET) makes this the benchmark for translational imaging studies.

Molecular Formula C17H19Cl2F5N4
Molecular Weight 445.3 g/mol
CAS No. 2108806-02-4
Cat. No. B3049576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-37822681 dihydrochloride
CAS2108806-02-4
SynonymsJNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine
Molecular FormulaC17H19Cl2F5N4
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl
InChIInChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H
InChIKeyUOLHGUUKFNZTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-37822681 dihydrochloride (CAS 2108806-02-4): A Fast-Dissociating Dopamine D2 Receptor Antagonist with Central Activity


JNJ-37822681 dihydrochloride is a novel, centrally active dopamine D2 receptor antagonist characterized by a fast rate of dissociation from the D2 receptor and high receptor specificity [1]. The compound shows moderate binding affinity for the dopamine D2L receptor (Ki = 158 nM) and is selective for D2L over D1, D3, α1-adrenergic, histamine H1, and serotonin 5-HT2A/2C receptors .

Why Generic D2 Antagonists Cannot Substitute for JNJ-37822681 dihydrochloride in Research Applications


JNJ-37822681 dihydrochloride is distinguished from classical antipsychotics by its uniquely engineered fast dissociation kinetics from the D2 receptor and its high degree of receptor specificity [1]. Unlike haloperidol, which exhibits slow dissociation and broad receptor interactions, or olanzapine, which carries significant metabolic liabilities, JNJ-37822681 was specifically designed to test the hypothesis that fast D2 dissociation confers therapeutic efficacy with reduced extrapyramidal and metabolic side effect burdens [2]. Substituting a generic D2 antagonist would invalidate experiments designed to probe fast-dissociation pharmacology or to compare differential effects on weight gain and metabolic parameters [3].

Quantitative Evidence for Differentiating JNJ-37822681 dihydrochloride from Comparator Compounds


Fast Dissociation Kinetics Define Unique D2 Receptor Pharmacology

JNJ-37822681 was identified in a screen for D2 receptor blockers with a fast rate of dissociation, a property hypothesized to reduce extrapyramidal symptoms (EPS) compared to slow-dissociating antagonists like haloperidol [1]. In catalepsy induction, JNJ-37822681 exhibited a specificity margin relative to apomorphine antagonism that was larger than that obtained for haloperidol and similar to olanzapine, suggesting lower EPS liability [2].

Dopamine D2 Receptor Binding Kinetics Antipsychotic

High Receptor Selectivity Profile Minimizes Off-Target Interference

JNJ-37822681 demonstrates high specificity for the dopamine D2L receptor, with Ki values >3, 1.159, >5, 4.931, 2.896, and >4 µM for D1, D3, α1-adrenergic, histamine H1, and 5-HT2A/2C receptors, respectively . This contrasts with atypical antipsychotics like olanzapine, which exhibit significant activity at histamine H1 (weight gain) and muscarinic receptors (anticholinergic effects) [1].

Receptor Binding Selectivity Off-Target

Dose-Dependent Striatal D2 Receptor Occupancy Correlates with Therapeutic Efficacy

Oral administration of JNJ-37822681 resulted in dose-dependent dopamine D2 receptor occupancy measured by [¹¹C]raclopride PET [1]. Occupancy increased from 9-19% at 2 mg to 60-74% at 20 mg doses [2]. This 60-74% range is generally associated with clinical efficacy for registered antipsychotic drugs [3].

PET Imaging Receptor Occupancy In Vivo Pharmacology

Superior Weight and Metabolic Profile Versus Olanzapine in Schizophrenia Patients

In a 12-week randomized, double-blind study, JNJ-37822681 demonstrated significantly less weight gain and metabolic disruption compared to olanzapine [1]. Mean weight change at week 12 was -0.3 kg (10 mg), +0.3 kg (20 mg), and +0.8 kg (30 mg) for JNJ-37822681 groups, versus +2.7 kg for olanzapine (P < .001) [2]. At week 6, none of the JNJ-37822681 groups showed significant changes in triglycerides, LDL cholesterol, or free fatty acids compared to placebo, while olanzapine did (P < .05) [3].

Metabolic Side Effects Weight Gain Clinical Trial

Kv7 Potassium Channel Activation Confers Dual Pharmacology and Repurposing Potential

Beyond D2 antagonism, JNJ-37822681 was discovered to act as a neuronal Kv7 (Kv7.2-5) potassium channel opener with potency and efficacy largely comparable to retigabine, a prototype Kv7 activator withdrawn due to safety concerns [1]. In human iPSC-derived cortical neurons, JNJ-37822681 enhanced M-current, hyperpolarized resting membrane potential, and reduced spontaneous action potential firing, effects blocked by the Kv7 antagonist XE-991 and not reproduced by the D2 antagonist (-)-sulpiride [2].

Kv7 Channel Epilepsy Drug Repurposing

Clinical Antipsychotic Efficacy with Differentiated Tolerability Profile

In a 12-week randomized controlled trial in patients with acute schizophrenia, all JNJ-37822681 dose groups (10, 20, 30 mg bid) showed significantly greater reduction in PANSS total score from baseline to week 6 versus placebo (all p < 0.001) [1]. Least-squares adjusted mean changes in PANSS total score were -6.4 (placebo), -18.4 (10 mg JNJ-37822681), -17.7 (20 mg), -20.0 (30 mg), and -22.9 (olanzapine) [2]. The 10 mg bid dose demonstrated comparable efficacy to olanzapine while showing lesser weight gain and comparable EPS incidence [3].

Antipsychotic Efficacy PANSS Clinical Trial

Optimal Research and Procurement Scenarios for JNJ-37822681 dihydrochloride


Investigating Fast-Dissociation D2 Antagonism as a Mechanism to Reduce Extrapyramidal Symptoms

JNJ-37822681 is the prototypical fast-dissociating D2 antagonist, designed specifically to test the hypothesis that rapid receptor dissociation reduces EPS liability [1]. In preclinical models, it demonstrates a larger specificity margin for catalepsy versus apomorphine antagonism than haloperidol, confirming the behavioral translation of fast-off kinetics [2]. Researchers requiring a tool compound to dissect the relationship between D2 binding kinetics and motor side effects should select JNJ-37822681 over conventional slow-dissociating antagonists.

Metabolic and Weight Liability Studies in Antipsychotic Research

JNJ-37822681 enables studies where antipsychotic efficacy must be separated from the confounding metabolic and weight gain effects seen with agents like olanzapine [1]. In head-to-head clinical trials, the 10 mg bid dose demonstrated minimal to no weight gain (-0.3 kg) over 12 weeks versus +2.7 kg for olanzapine, with no significant changes in triglycerides or cholesterol [2]. This makes JNJ-37822681 the preferred compound for long-term preclinical or translational studies where metabolic endpoints are of primary interest.

Kv7 Potassium Channel Pharmacology and Neuronal Excitability Studies

The discovery that JNJ-37822681 activates Kv7.2-5 channels with potency comparable to retigabine opens applications in epilepsy and neuronal excitability research [1]. Unlike retigabine, JNJ-37822681 lacks chemical liability concerns and has an established human safety profile from clinical trials [2]. Researchers investigating M-current modulation, seizure models, or Kv7 channelopathies can utilize JNJ-37822681 as a validated pharmacological tool with dual D2/Kv7 activity not found in other antipsychotics.

Translational PET Imaging Studies of D2 Receptor Occupancy

JNJ-37822681 provides a well-characterized in vivo occupancy profile, with dose-dependent striatal D2 occupancy measured by [¹¹C]raclopride PET ranging from 9-19% at 2 mg to 60-74% at 20 mg [1]. This 60-74% occupancy range corresponds to the therapeutic window for antipsychotic efficacy [2]. For researchers conducting translational imaging studies or requiring precise in vivo target engagement data, JNJ-37822681 offers a validated benchmark compound with established human occupancy parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-37822681 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.